

What is Allopurinol-13C,15N2 and its chemical structure?

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Compound of Interest

Compound Name: Allopurinol-13C,15N2

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Allopurinol-13C,15N2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Allopurinol-13C,15N2**, a stable isotope-labeled analog of the widely used medication Allopurinol. This document details its chemical properties, structure, and applications, with a focus on its use in quantitative bioanalytical assays. Experimental protocols and relevant metabolic pathways are also described to support its practical implementation in a research setting.

Introduction to Allopurinol-13C,15N2

Allopurinol is a xanthine oxidase inhibitor used in the treatment of hyperuricemia and chronic gout.^[1] **Allopurinol-13C,15N2** is a stable isotope-labeled version of Allopurinol, where one carbon atom and two nitrogen atoms in the molecule have been replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Allopurinol in biological matrices.

Chemical Structure and Properties

The chemical structure of **Allopurinol-13C,15N2** is identical to that of Allopurinol, with the exception of the isotopic labeling. The IUPAC name for **Allopurinol-13C,15N2** is 1,5-Dihydro-

4H-pyrazolo[3,4-d]pyrimidin-4-one-6-¹³C-1,2-¹⁵N₂.[\[1\]](#)[\[2\]](#)

Chemical Structure:

Chemical structure of **Allopurinol-13C,15N2**.

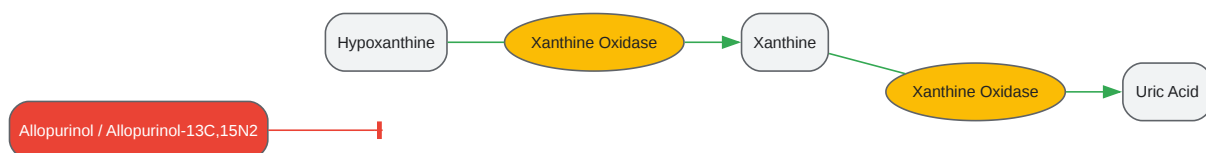
Quantitative Data

The key quantitative properties of **Allopurinol-13C,15N2** are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₄ ¹³ CH ₄ N ₂ ¹⁵ N ₂ O	[1]
Molecular Weight	139.09 g/mol	[1]
Unlabeled CAS Number	315-30-0	[1]
Purity (by HPLC)	>95%	[3]
Appearance	Off-white solid	[4]
Solubility	Soluble in Methanol	[4]
Storage Temperature	2-8°C	[1] [4]

Allopurinol Metabolism and Mechanism of Action

Allopurinol reduces the production of uric acid by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[\[3\]](#) This pathway is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. The isotopically labeled **Allopurinol-13C,15N2** follows the same metabolic pathway and is used to trace and quantify the parent drug.



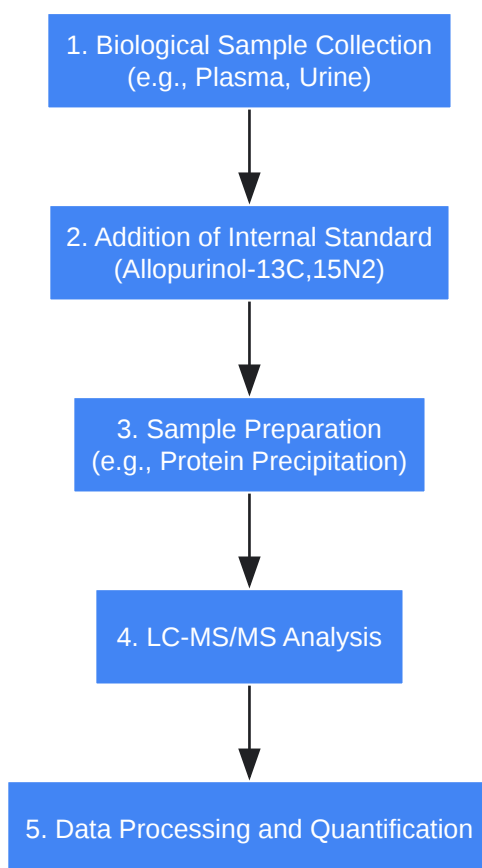
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Simplified purine catabolism pathway and the inhibitory action of Allopurinol.

Experimental Protocols

Allopurinol-13C,15N2 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Allopurinol in biological samples such as plasma and urine.

General Workflow for Allopurinol Quantification



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General workflow for the quantitative analysis of Allopurinol using an internal standard.

Detailed LC-MS/MS Protocol for Allopurinol in Human Plasma

This protocol is a composite based on several published methods and should be optimized for specific instrumentation and laboratory conditions.

4.2.1. Sample Preparation (Protein Precipitation)

- To 100 μL of human plasma, add a precise amount of **Allopurinol- ^{13}C , $^{15}\text{N}_2$** working solution (concentration to be optimized based on the expected analyte concentration range).
- Add 400 μL of acetonitrile containing 1% formic acid to precipitate plasma proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.

4.2.2. Chromatographic Conditions

Parameter	Typical Conditions
Column	C18 reverse-phase column (e.g., Agilent Eclipse Plus C18)
Mobile Phase	A mixture of methanol and an aqueous buffer (e.g., 5mM ammonium formate with 0.1% formic acid)
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 20 μL
Column Temperature	25 - 40°C

4.2.3. Mass Spectrometric Conditions

Mass spectrometry is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Allopurinol	137.0	110.0
Allopurinol-13C,15N2	140.0	112.0

Note: The exact m/z values for **Allopurinol-13C,15N2** are predicted based on the known fragmentation of Allopurinol and the mass increase from the isotopic labels. These should be confirmed experimentally.

Conclusion

Allopurinol-13C,15N2 is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of Allopurinol in biological matrices. Its use as an internal standard in LC-MS/MS assays helps to correct for variability in sample preparation and instrument response, leading to reliable pharmacokinetic and clinical data. The information and protocols provided in this guide serve as a starting point for the implementation of **Allopurinol-13C,15N2** in laboratory settings.

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